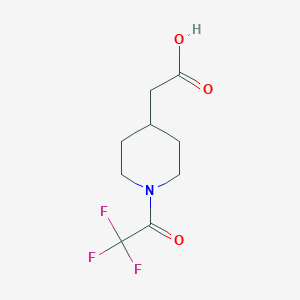
2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid is a compound that features a piperidine ring substituted with a trifluoroacetyl group and an acetic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Vorbereitungsmethoden
The synthesis of 2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the development of drugs targeting neurological disorders and inflammation.
Wirkmechanismus
The mechanism of action of 2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites, leading to inhibition or modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(1-(2,2,2-Trifluoroacetyl)piperidin-4-yl)acetic acid include:
1-Trifluoroacetyl piperidine: This compound lacks the acetic acid moiety but shares the trifluoroacetyl-piperidine structure.
2-(4-(Piperidin-4-yl)phenyl)acetic acid: This compound features a phenyl group instead of the trifluoroacetyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the trifluoroacetyl group and the acetic acid moiety, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H12F3NO3 |
|---|---|
Molekulargewicht |
239.19 g/mol |
IUPAC-Name |
2-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C9H12F3NO3/c10-9(11,12)8(16)13-3-1-6(2-4-13)5-7(14)15/h6H,1-5H2,(H,14,15) |
InChI-Schlüssel |
PYIMXFYYVXSONZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC(=O)O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)

![Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride](/img/structure/B15306627.png)
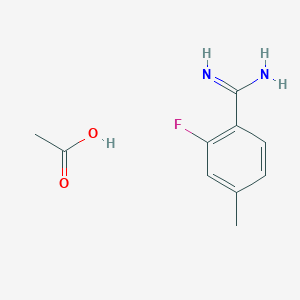
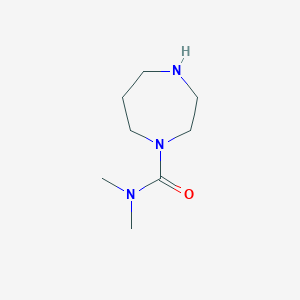

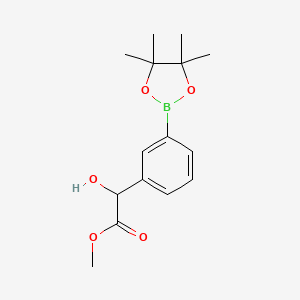
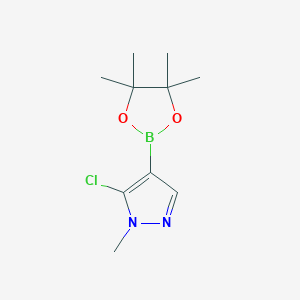
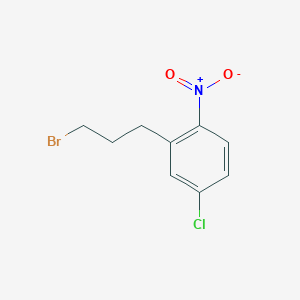
![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)

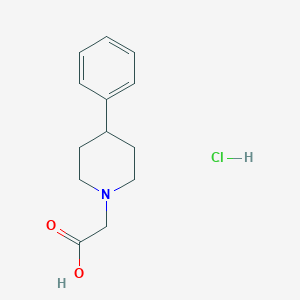
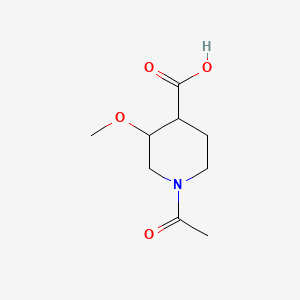
![4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol](/img/structure/B15306704.png)
